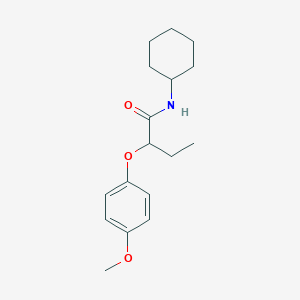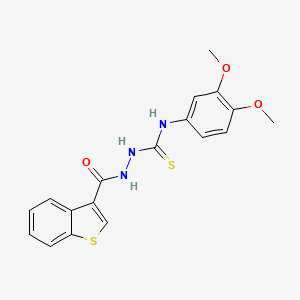![molecular formula C14H17N3OS2 B4848894 N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4848894.png)
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide
Descripción general
Descripción
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are important regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies as a potential cancer therapeutic.
Mecanismo De Acción
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide binds to the hydrophobic groove on Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has high affinity for Bcl-2, Bcl-xL, and Bcl-w, but not for Mcl-1, which is often overexpressed in cancer cells and can confer resistance to N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide.
Biochemical and Physiological Effects:
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as etoposide and cisplatin. In addition, N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been shown to induce autophagy, a cellular process that can promote cell survival or cell death depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has several advantages as a tool compound for studying Bcl-2 family proteins and apoptosis in cancer cells. It has high affinity for Bcl-2 family proteins and can induce apoptosis in cancer cells that overexpress these proteins. However, N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has limitations as well. It does not bind to Mcl-1, which is often overexpressed in cancer cells and can confer resistance to N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide. In addition, N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide and related compounds. One direction is to develop more potent and selective inhibitors of Bcl-2 family proteins, including Mcl-1. Another direction is to explore the use of N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide in combination with other chemotherapeutic agents to improve its efficacy and overcome resistance mechanisms. Finally, there is a need to better understand the mechanisms underlying the induction of autophagy by N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide and its potential role in cancer therapy.
Aplicaciones Científicas De Investigación
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide induces apoptosis in cancer cells that overexpress Bcl-2 family proteins, while sparing normal cells that express low levels of these proteins. In vivo studies have demonstrated that N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide can inhibit tumor growth and improve survival in animal models of cancer.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)8-16-13(18)9-20-14-15-6-5-11(17-14)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHXYIHOXILQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4848811.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4848814.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4848824.png)
![methyl 5-phenyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4848830.png)
![N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)


![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4848899.png)
![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)
